4-(S)-Hydroxypyrrolidinylavanafil
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Overview
Description
4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that belongs to the class of pyrrolidine derivatives. It is structurally related to avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 4-(S)-hydroxypyrrolidinyl group to avanafil potentially modifies its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Coupling with Avanafil: The final step involves coupling the hydroxypyrrolidine derivative with avanafil through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
4-(S)-Hydroxypyrrolidinylavanafil can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-(S)-Hydroxypyrrolidinylavanafil has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, thereby facilitating erection. The hydroxypyrrolidinyl group may enhance the binding affinity or selectivity of the compound for PDE5, potentially improving its efficacy and safety profile.
Comparison with Similar Compounds
4-(S)-Hydroxypyrrolidinylavanafil can be compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties, such as onset of action, duration of effect, and side effect profiles. The unique structural modification in this compound may offer advantages in terms of potency, selectivity, or reduced side effects.
List of Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
Properties
CAS No. |
330785-54-1 |
---|---|
Molecular Formula |
C23H26ClN7O4 |
Molecular Weight |
499.956 |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
InChI Key |
STICMRYZQZNHAV-HOTGVXAUSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Synonyms |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origin of Product |
United States |
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